molecular formula C14H11N3S B1274930 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 70057-66-8

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1274930
CAS RN: 70057-66-8
M. Wt: 253.32 g/mol
InChI Key: HMBUEMMYOIVIOM-UHFFFAOYSA-N
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Description

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound has been the subject of various studies due to its interesting chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives has been reported in several studies. For instance, the synthesis of related 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines was achieved by reacting N-phenylhydrazinecarbothioamide with different benzoic acids in the presence of phosphorus oxychloride, yielding good results . Another study reported the synthesis of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives, which were evaluated for antifungal activity . These syntheses typically involve the formation of the thiadiazole ring through cyclization reactions followed by various functionalization steps.

Molecular Structure Analysis

The molecular structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine, a related compound, was studied using NMR spectroscopy and X-ray crystallography, revealing that the compound exists in the exo-amino tautomeric form in the solid state . Crystallographic studies have also been conducted on other derivatives, such as 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, which forms infinite chains in the crystal due to N-H...N and C-H...N hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine derivatives has been explored in various chemical reactions. For example, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine were synthesized and characterized, indicating the potential of these compounds to act as ligands in coordination chemistry . Additionally, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids has been studied, leading to the formation of molecular cocrystals and salts with distinct hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine derivatives have been characterized using various analytical techniques. Spectroscopic methods such as NMR, FT-IR, and UV/visible spectroscopy have been employed to confirm the structures of synthesized compounds . The DNA binding affinity of some derivatives was investigated, showing interactions with CT-DNA through hyperchromism or hypsochromism effects . The thermal stability and semiconducting properties of polymeric derivatives containing 1,3,4-thiadiazole units have also been reported, highlighting the potential for material science applications .

Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles, including compounds like 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, have been recognized for their broad pharmacological potential. Research has identified these compounds as crucial scaffolds in medicinal chemistry due to their diverse pharmacological activities, such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Their ability to undergo various chemical modifications allows for the development of new drug-like molecules with potential medicinal applications (Lelyukh, 2019).

Chemical and Structural Diversity

The heterocyclic framework of 1,3,4-thiadiazoles, including the phenylphenyl-thiadiazol-2-amine variant, offers a versatile foundation for synthesizing compounds with significant biological activities. These activities are attributed to the thiadiazole core, which can be further modified by introducing various substituents, enhancing the pharmacological profile of the derived compounds. Such structural diversity enables the exploration of novel therapeutic agents with improved efficacy and safety profiles (Mishra et al., 2015).

Role in Drug Design

The structural features of 5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine, particularly the thiadiazole moiety, play a significant role in drug design. This compound serves as a fundamental scaffold for constructing new molecules with potential therapeutic applications. Its structural versatility allows for the incorporation of various functional groups, leading to the development of compounds with targeted biological activities and improved drug-like properties (Gomaa & Ali, 2020).

properties

IUPAC Name

5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUEMMYOIVIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395706
Record name 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Phenylphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

70057-66-8
Record name 5-(4-phenylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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